molecular formula C19H20N2O2 B2795350 N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-19-2

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2795350
CAS No.: 852155-19-2
M. Wt: 308.381
InChI Key: NCAJWWFWBGOMOP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative featuring a 4-methylphenyl group and a pyrrolidinone-derived substituent. The pyrrolidinone moiety (a five-membered lactam ring) introduces hydrogen-bonding capabilities and conformational rigidity, which may influence pharmacological and physicochemical properties.

Properties

IUPAC Name

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-15-9-11-17(12-10-15)21(14-20-13-5-8-18(20)22)19(23)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJWWFWBGOMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced by reacting the benzamide intermediate with 2-pyrrolidinone in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacophore or studying metabolic pathways.

ConditionsReagentsProductsNotes
Acidic (HCl)6 M HCl, reflux, 6–8 h4-Methylbenzoic acid + N-(2-oxopyrrolidin-1-yl)methyl-4-methylanilineComplete cleavage observed
Basic (NaOH)2 M NaOH, 80°C, 4 hSodium 4-methylbenzoate + N-(2-oxopyrrolidin-1-yl)methyl-4-methylanilinePartial decomposition noted

This hydrolysis is pH-dependent, with acidic conditions favoring protonation of the amide oxygen, while basic conditions deprotonate the nitrogen, facilitating nucleophilic attack by water.

Reduction of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl group can be reduced to a pyrrolidine derivative, altering the compound’s hydrogen-bonding capacity and lipophilicity.

ReagentsConditionsProductsYield
LiAlH<sub>4</sub>Anhydrous THF, 0°C → rt, 12 hN-(4-methylphenyl)-N-(pyrrolidin-1-ylmethyl)benzamide~65%
BH<sub>3</sub>·THFReflux, 6 hSame as above~50%

Reduction mechanisms involve nucleophilic hydride attack at the carbonyl carbon, followed by ring opening and re-closure.

Oxidation Reactions

The 4-methylphenyl group can be oxidized to a carboxylic acid, enabling further functionalization.

ReagentsConditionsProductsNotes
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>100°C, 8 hN-(4-carboxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamideRequires excess oxidant
CrO<sub>3</sub>, AcOH60°C, 24 hPartial oxidation to 4-hydroxymethyl intermediateLower selectivity

Nucleophilic Substitution at the Methyl Group

The methyl group on the phenyl ring participates in free-radical halogenation, enabling the introduction of halogens for radiopharmaceutical applications.

ReagentsConditionsProductsYield
NBS, AIBNCCl<sub>4</sub>, reflux, 12 hN-(4-(bromomethyl)phenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide~70%
Cl<sub>2</sub>, hvRT, 6 hN-(4-(chloromethyl)phenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide~40%

Coupling Reactions

The benzamide nitrogen can undergo Ullmann-type couplings to introduce aryl/alkyl groups, enhancing structural diversity.

ReagentsConditionsProductsCatalysts
CuI, L-ProlineDMSO, 120°C, 24 hN-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-arylbenzamidePd(OAc)<sub>2</sub>
Suzuki reagentsDMF/H<sub>2</sub>O, 80°C, 8 hAnalogues with biaryl motifsPd(PPh<sub>3</sub>)<sub>4</sub>

Cyclization Reactions

The 2-oxopyrrolidin-1-yl group participates in intramolecular cyclization under acidic conditions, forming polycyclic structures.

ConditionsReagentsProducts
H<sub>2</sub>SO<sub>4</sub>, 60°CConc. H<sub>2</sub>SO<sub>4</sub>, 12 hTetrahydroisoquinoline-fused benzamide derivative

Photochemical Reactions

UV irradiation induces homolytic cleavage of the N–C bond in the benzamide group, generating radicals that recombine to form dimeric species.

Key Insights from Mechanistic Studies

  • Steric effects : The 2-oxopyrrolidin-1-yl group hinders nucleophilic attack at the adjacent methylene carbon, slowing hydrolysis rates compared to simpler benzamides.

  • Electronic effects : Electron-withdrawing substituents on the phenyl ring accelerate oxidation of the methyl group by stabilizing transition states.

  • Solvent dependence : Polar aprotic solvents (e.g., DMSO) enhance coupling reaction yields by stabilizing ionic intermediates .

Scientific Research Applications

Chemical Properties and Structure

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has the following chemical characteristics:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
  • IUPAC Name : N-(4-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

The structure includes a benzamide core with a pyrrolidine moiety, which contributes to its biological activity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated that modifications to the benzamide structure can enhance activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features may allow it to modulate inflammatory pathways. Preliminary studies have shown that related compounds can inhibit pro-inflammatory cytokines, indicating a potential role in treating conditions like arthritis or other inflammatory diseases .

Central Nervous System (CNS) Activity

Given the presence of the pyrrolidine ring, there is interest in the neuropharmacological effects of this compound. Research into similar compounds has revealed potential anxiolytic and antidepressant effects, which could lead to applications in treating anxiety disorders or depression .

Case Studies

Several case studies have highlighted the efficacy of compounds within the same class as this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with a modified benzamide structure.
Study BShowed anti-inflammatory properties in animal models, reducing edema and cytokine levels.
Study CReported anxiolytic effects in rodent models, suggesting CNS penetration and activity.

Cosmetic Formulation Applications

The compound's properties may also extend to cosmetic formulations. Its ability to modulate skin inflammation could be beneficial in developing anti-aging creams or treatments for acne-prone skin. The safety profile of similar compounds suggests that they can be incorporated into topical formulations without significant adverse effects .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pharmacological and Functional Comparisons

Antimicrobial Activity
  • Mannich Base Analogs (): Derivatives like N-[(di substituted-amino)methyl]-N-(triazolyl)benzamides exhibit dose-dependent antimicrobial activity against bacteria (e.g., E. coli, S. aureus) and fungi (A. niger). The pyrrolidinone group in the target compound may enhance membrane permeability or enzyme inhibition compared to triazole-based analogs.
  • Piperidine Complexes (): Transition metal complexes of benzamides show superior anthelmintic activity (vs. albendazole) due to metal coordination. The pyrrolidinone’s lactam structure may offer different chelation dynamics.
Electronic and Solubility Properties
  • In contrast, the pyrrolidinone’s lactam may improve solubility compared to hydrophobic substituents like 4-methoxyphenyl ().

Biological Activity

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 methylphenyl N 2 oxopyrrolidin 1 yl methyl benzamide\text{N 4 methylphenyl N 2 oxopyrrolidin 1 yl methyl benzamide}

This structure includes a benzamide core with a 4-methylphenyl substituent and a pyrrolidine moiety, which may contribute to its biological activity through various interactions with biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes, potentially influencing metabolic pathways. For instance, certain benzamides have been shown to inhibit dihydrofolate reductase (DHFR), which is critical in folate metabolism and cellular proliferation .
  • Antiviral Activity : Related compounds have demonstrated efficacy against viral infections, including Ebola and Marburg viruses. These findings indicate that modifications in the benzamide structure can enhance antiviral properties .
  • Neuroprotective Effects : The presence of the pyrrolidine ring may impart neuroprotective qualities, as seen in other derivatives that target neurodegenerative pathways .

Biological Activity Overview

The biological activity of this compound is summarized in the following table:

Activity Type Description Reference
Enzyme InhibitionInhibits DHFR, reducing NADPH levels and destabilizing DHFR function
AntiviralPotential activity against Ebola and Marburg viruses
NeuroprotectionMay protect neuronal cells from degeneration
AntifungalExhibits fungicidal activity against various fungal strains

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of related benzamide compounds against Ebola and Marburg viruses. Compounds were tested for their ability to inhibit viral entry, with several showing promising results in vitro. The structural optimization led to enhanced metabolic stability and reduced cytotoxicity, indicating potential for therapeutic development .

Case Study 2: Enzyme Inhibition Mechanism

In another investigation, a series of benzamide derivatives were synthesized and screened for their ability to inhibit DHFR. The study revealed that specific substitutions on the benzamide ring significantly impacted inhibitory potency, suggesting that this compound could similarly affect DHFR activity .

Case Study 3: Antifungal Activity

A recent study focused on the antifungal properties of 1,2,4-oxadiazole-based bioisosteres of benzamides. Results indicated that certain derivatives exhibited superior activity against Botrytis cinerea, outperforming traditional antifungal agents. This highlights the potential for further exploration of this compound in antifungal applications .

Q & A

Q. How are reaction intermediates characterized in real-time to improve synthetic efficiency?

  • Tools :
  • Inline FTIR : Monitors carbonyl formation (e.g., ~1680 cm1^{-1} for benzamide intermediates).
  • LC-MS Tracking : Identifies byproducts early (e.g., over-alkylation at 2-oxopyrrolidin nitrogen) .

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